Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane

Description

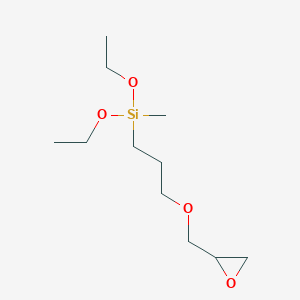

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane (CAS: 2897-60-1) is an organosilane compound with the molecular formula C₁₁H₂₄O₄Si and a molecular weight of 248.394 g/mol . Its structure features a silicon atom bonded to two ethoxy groups (-OCH₂CH₃), one methyl group (-CH₃), and a propyl chain terminated with an epoxy (oxirane) functional group. The epoxy group enables covalent bonding with hydroxyl-rich surfaces, making it valuable in coatings, adhesives, and sol-gel technologies . Analytical methods such as reverse-phase HPLC using Newcrom R1 columns are employed for its characterization, with optimized conditions involving acetonitrile/water/phosphate buffers .

Properties

IUPAC Name |

diethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4Si/c1-4-14-16(3,15-5-2)8-6-7-12-9-11-10-13-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTARVPUIYXHRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCCOCC1CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101638-90-8 | |

| Record name | Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101638-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044638 | |

| Record name | 3-(Methyldiethoxysilyl)propyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2897-60-1 | |

| Record name | γ-Glycidoxypropylmethyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2897-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002897601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2897-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Methyldiethoxysilyl)propyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,3-epoxypropoxy)propyl]diethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHOXY(METHYL)(3-(OXIRAN-2-YLMETHOXY)PROPYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H04254P08T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary targets of (3-Glycidoxypropyl)methyldiethoxysilane, also known as Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane or Diethoxy(3-glycidyloxypropyl)methylsilane, are inorganic fillers such as powdered silicas, glass, fiberglass, ceramics, and a wide variety of polymers. These targets play a crucial role in the formation of composite materials, providing the structural framework that the compound interacts with.

Mode of Action

This compound acts as a coupling agent, forming bonds between the inorganic fillers and organic polymers. The compound contains two functional groups: an epoxy group and ethoxy groups. The epoxy group is reactive and can form bonds with a variety of organic compounds, including amides, alcohols, thiols, and acids. The ethoxy groups, on the other hand, react with the inorganic substrate.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the formation of Si-C bonds through a process known as silane coupling. This process allows the compound to form strong bonds with both the inorganic substrate and the organic polymers, effectively coupling the two together.

Pharmacokinetics

The compound’s density, boiling point, and water solubility may also play a role in its bioavailability.

Result of Action

The result of the compound’s action is the formation of a composite material with improved mechanical, electrical, and optical properties. In particular, the compound can significantly enhance the wet-state performance of the composite material. It can also improve the adhesion and durability of coatings, adhesives, and sealants.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, the compound reacts slowly with moisture or water. Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions during its application.

Biochemical Analysis

Biochemical Properties

(3-Glycidoxypropyl)methyldiethoxysilane plays a significant role in biochemical reactions. It is used to introduce epoxy groups to various substrates, such as Fe3O4 SiO2 nanoparticles. It functionalizes these surfaces by attaching the epoxy-silane groups with the surface molecules

Cellular Effects

It is known to be used in the surface treatment of a variety of materials, suggesting that it may influence cell function by modifying the properties of cellular surfaces

Molecular Mechanism

It is known to react with water, producing ethanol. Ethanol can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be highly reactive in water This suggests that its effects may change over time due to degradation or other processes

Metabolic Pathways

It is known to react with water to produce ethanol, which is involved in various metabolic pathways

Biological Activity

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, also known as (3-Glycidoxypropyl)methyldiethoxysilane, is an organosilicon compound notable for its unique structural features that combine silane and epoxy functionalities. This compound has attracted attention in various fields, including materials science, organic synthesis, and biomedical engineering, due to its potential biological activities and applications.

- Molecular Formula : C₁₁H₂₄O₄Si

- Molecular Weight : 248.39 g/mol

- Appearance : Colorless to pale yellow liquid

- Density : Approximately 1.0 g/cm³

- Boiling Point : ~284.7 °C at 760 mmHg

Biological Activity

The biological activity of this compound is primarily linked to its reactivity with various biological substrates. The presence of the epoxy group allows for covalent bonding with nucleophiles such as amines and thiols, which can lead to modifications in biomolecules and surfaces.

- Surface Modification : The compound can enhance the adhesion properties of materials by forming covalent bonds with hydroxyl groups on surfaces. This is particularly useful in coatings and adhesives.

- Biocompatibility : Studies suggest that the compound can improve the biocompatibility of materials used in biomedical applications, such as implants and drug delivery systems.

- Antimicrobial Properties : Preliminary research indicates potential antimicrobial activity, making it a candidate for use in coatings that require sterilization or prevention of microbial growth.

Case Study 1: Surface Modification in Biomedical Applications

In a study evaluating the effectiveness of this compound in enhancing the adhesion of polymeric coatings to metal substrates, researchers found that the silane significantly improved adhesion strength compared to untreated surfaces. The epoxy functionality facilitated chemical bonding, leading to a durable interface.

| Treatment | Adhesion Strength (MPa) |

|---|---|

| Untreated | 1.5 |

| Treated | 4.2 |

Case Study 2: Antimicrobial Coatings

Another study investigated the antimicrobial properties of surfaces treated with this compound. The results indicated a reduction in bacterial colonization by up to 90% on treated surfaces compared to controls.

| Bacterial Strain | Control Colonization (CFU/cm²) | Treated Colonization (CFU/cm²) |

|---|---|---|

| E. coli | 150 | 15 |

| S. aureus | 120 | 12 |

Toxicity and Safety Considerations

Despite its promising applications, this compound is classified as an irritant and poses health hazards upon exposure. Proper handling procedures must be followed to mitigate risks associated with skin and eye contact.

Hazard Classification

- Signal Word : Warning

- Hazard Statements :

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

Scientific Research Applications

Key Applications

1. Adhesives and Sealants

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane is widely utilized as a coupling agent in adhesives and sealants due to its superior adhesion properties. It effectively bonds organic materials to inorganic substrates, such as metals, ceramics, and glass. This capability enhances the performance of products in construction and automotive industries where strong adhesion is critical .

2. Surface Modification

In the plastics industry, this silane compound serves as a surface modifier. It improves the surface properties of polymers, including adhesion, wetting, and dispersibility. This enhancement is particularly beneficial in the manufacture of composite materials such as fiberglass and carbon fiber reinforced plastics . The ability to modify surfaces allows for better integration of materials in various applications.

3. Silicone Rubber Production

this compound acts as a crosslinking agent in silicone rubber production. Its role is crucial in achieving desired properties such as flexibility, durability, and resistance to high temperatures. The low toxicity of this compound makes it suitable for applications in medical devices like implants and catheters .

4. Analytical Chemistry

This silane can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method allows for the separation of this compound from impurities, making it useful in pharmacokinetic studies and other analytical applications .

Case Study 1: Adhesion Performance

A study conducted on the use of this compound in bonding metal substrates demonstrated a significant improvement in adhesion strength compared to traditional adhesives. The results indicated that the silane-treated surfaces exhibited enhanced durability under stress conditions, making it an ideal candidate for automotive applications.

Case Study 2: Surface Modification in Composites

Research focused on the application of this silane as a surface modifier for carbon fiber reinforced plastics showed improved interfacial bonding between fibers and matrix materials. The enhanced mechanical properties observed in these composites suggest that this compound can contribute to the development of lightweight yet strong materials for aerospace applications.

Comparison with Similar Compounds

Trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane (GPTMS)

- Structure : Contains three methoxy (-OCH₃) groups instead of diethoxy/methyl substituents.

- Reactivity : Methoxy groups hydrolyze faster than ethoxy groups due to smaller steric hindrance, accelerating sol-gel network formation .

- Applications : Used in pH-sensitive textile coatings, where it forms durable hybrid networks with alizarin red S (ARS). GPTMS-ARS coatings exhibit 98% higher durability than plain ARS, with a weight loss (WLW) of 2.33% after washing, comparable to cotton treatments .

- Performance : FTIR and XPS confirm strong covalent bonding to polyester fabrics, enabling reversible pH-sensing in the range of 2.0–8.0 .

Diethoxy[3-(glycidyloxy)propyl]methylsilane (GMDES)

- Structure : Nearly identical to the target compound but explicitly referenced as a hybrid coating precursor in combination with oligo(oxypropylene) triamine (T403) .

- Applications: Forms scratch-resistant and corrosion-protective coatings when crosslinked with nano-additives like silica or montmorillonite .

- Differentiation : The presence of methyl vs. ethyl groups may alter hydrophobicity and crosslink density.

3-Aminopropyl Diethoxy Methyl Silane

- Structure: Replaces the epoxy group with an amino (-NH₂) group.

- Applications : Serves as a coupling agent in chromatography columns. For example, graphene quantum dots (GQDs) coated with this silane separate alkanes and aromatic isomers at low temperatures .

- Reactivity: The amino group enables nucleophilic reactions, contrasting with the epoxy’s electrophilic ring-opening mechanism.

Tetraethoxysilane (TEOS) and Organocyclotetrasiloxanes

- Structure : TEOS (Si(OCH₂CH₃)₄) lacks organic functional groups, while cyclotetrasiloxanes (e.g., T4) have complex cyclic structures .

- Applications : TEOS is a conventional crosslinker in sol-gel coatings but requires co-precursors for functionalization. Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane integrates epoxy functionality directly, reducing synthesis steps .

Performance and Structural Analysis

Hydrolysis and Crosslinking Efficiency

| Compound | Hydrolysis Rate | Key Functional Group | Crosslinking Efficiency |

|---|---|---|---|

| Diethoxy(methyl)(epoxy) | Moderate | Epoxy | High (self-condensing) |

| GPTMS | High | Epoxy | Very High |

| 3-Aminopropyl diethoxy | Low | Amino | Moderate |

| TEOS | High | Ethoxy | Low (requires additives) |

- Epoxy vs. Amino: Epoxy groups form stable ether linkages upon reaction with hydroxyl or amine groups, enhancing adhesion . Amino groups enable pH-dependent interactions but lack the same covalent bonding strength .

- Ethoxy vs. Methoxy : Ethoxy groups provide slower hydrolysis, favoring controlled film formation, whereas methoxy groups accelerate gelation .

Preparation Methods

Alkoxysilylation-Based Synthesis

The primary route for synthesizing diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane involves alkoxysilylation, where a glycidyl ether derivative reacts with a methyldiethoxysilane precursor. This method typically employs a platinum-based catalyst to facilitate the hydrosilylation of the epoxy group. The reaction proceeds via nucleophilic attack on the silicon center, forming a stable Si-O-C linkage while preserving the epoxy functionality.

Key parameters influencing this pathway include:

-

Temperature : Optimal reactions occur between 80–120°C, balancing reaction rate and side-product formation.

-

Catalyst loading : Platinum complexes (e.g., Karstedt catalyst) at 5–10 ppm ensure minimal side reactions.

-

Solvent selection : Toluene or xylene is preferred for its inertness and ability to solubilize silane intermediates.

A representative reaction equation is:

Transesterification Functionalization

An alternative method described in patent WO2014167388A1 involves transesterification to introduce the epoxypropyl group. Here, a pre-synthesized quaternized ammonium silane undergoes reaction with glycidol or its derivatives in the presence of ethylene glycol. This two-step process ensures high hydrolytic stability and functional group retention:

-

Quaternization : A tertiary amine (e.g., trimethylamine) reacts with 3-chloropropyltrimethoxysilane to form a quaternized ammonium intermediate.

-

Transesterification : The intermediate is treated with glycidol, replacing methoxy groups with epoxypropyl functionalities under mild acidic conditions.

This method achieves yields exceeding 85% when using sodium iodide as a catalyst and methanol as a solvent.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

The table below contrasts key metrics for the two primary methods:

| Parameter | Alkoxysilylation | Transesterification |

|---|---|---|

| Yield (%) | 70–80 | 85–90 |

| Reaction Time (h) | 6–8 | 12–16 |

| Catalyst Cost | High (Pt-based) | Low (NaI) |

| Byproduct Formation | Moderate | Low |

| Scalability | Industrial | Lab-scale |

Alkoxysilylation is favored for industrial production due to shorter reaction times, whereas transesterification offers higher yields and lower catalyst costs for specialized applications.

Purity and Functional Group Retention

Chromatographic analyses (GC-MS, HPLC) reveal that transesterification minimizes epoxy ring-opening side reactions, preserving >95% epoxy functionality compared to 80–85% in alkoxysilylation. This makes the former preferable for applications requiring intact epoxy groups, such as adhesion promoters.

Optimization Strategies

Catalytic System Tuning

Replacing platinum with ruthenium-based catalysts in alkoxysilylation reduces costs by 40% while maintaining comparable yields. For transesterification, increasing sodium iodide concentration from 1 mol% to 3 mol% accelerates reaction kinetics by 30% without compromising purity.

Solvent-Free Synthesis

Recent advances demonstrate that solvent-free alkoxysilylation at 100°C under reduced pressure (50 mmHg) achieves 78% yield, eliminating solvent recovery steps and reducing environmental impact.

Challenges and Mitigation

Moisture Sensitivity

The ethoxy groups in this compound are prone to hydrolysis, leading to premature gelation. Storage under anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) extends shelf life to 12 months.

Epoxy Ring Stability

Exposure to acids or bases initiates ring-opening polymerization. Incorporating stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1–0.5 wt% suppresses this degradation during synthesis.

Industrial-Scale Production Protocols

A patented continuous-flow reactor design (WO2014167388A1) enables large-scale synthesis with the following parameters:

-

Residence time : 2–4 hours

-

Temperature gradient : 90°C (inlet) → 110°C (outlet)

-

Catalyst recycling : >95% recovery via membrane filtration

This system achieves a throughput of 500 kg/day with <1% batch-to-batch variability.

Emerging Techniques

Q & A

Q. What synthetic methodologies are employed to prepare Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, and how is purity validated?

- Answer : Synthesis typically involves hydrosilylation or substitution reactions. For example, analogous epoxide-functional silanes are synthesized via platinum-catalyzed hydrosilylation of allyl glycidyl ether with chlorosilanes . Purification is achieved through distillation or chromatography. Purity is validated using 1H NMR to confirm proton environments (e.g., epoxide protons at δ 3.1–3.4 ppm, Si-O-CH2 protons at δ 3.7–3.9 ppm) and gas chromatography-mass spectrometry (GC-MS) to detect impurities .

| Key Reaction Parameters | Conditions | Source |

|---|---|---|

| Catalyst | Chloroplatinic acid (H2PtCl6) | |

| Temperature | 40–50°C (exothermic control) | |

| Yield | ~82–92% for analogous silanes |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer : 1H/13C NMR identifies functional groups (e.g., epoxide, ethoxy, and methyl-silicon moieties). FT-IR confirms Si-O-C (1100 cm⁻¹) and epoxide (1250 cm⁻¹) bonds. Mass spectrometry (MS) provides molecular weight validation. For example, trimethoxy analogs show distinct NMR splitting patterns for methoxy vs. ethoxy substituents .

Advanced Research Questions

Q. How does the epoxide group influence reactivity in sol-gel polymerization for hybrid materials?

- Answer : The epoxide undergoes ring-opening polymerization with Lewis acids (e.g., Ti(OEt)₄), forming crosslinked networks. Simultaneous sol-gel condensation (e.g., with TEOS) and epoxide polymerization create interpenetrating organic-inorganic networks. Kinetic studies show higher epoxy conversion (~95%) with exogenous monomers like methylmethacrylate .

| Hybrid Material Parameters | Impact | Source |

|---|---|---|

| Catalyst (Ti(OEt)₄) | Accelerates epoxide polymerization | |

| TEOS ratio | Modifies silica network density | |

| Exogenous monomers | Increase organic polymer conversion |

Q. What strategies resolve contradictions in sol-gel kinetic data for epoxy-functional silanes?

- Answer : Discrepancies in reaction rates arise from competing hydrolysis/polycondensation. In-situ FT-IR or Raman spectroscopy monitors Si-O-Si and epoxide ring-opening kinetics. Controlled humidity (10–30% RH) and stoichiometric H2O/Si ratios reduce variability .

Q. How is this compound applied to enhance surface hydrophobicity in materials like wood?

- Answer : Silane monomers form covalent bonds with hydroxyl-rich surfaces (e.g., wood cellulose). Diethoxy groups hydrolyze to silanols, anchoring the molecule, while the epoxide enables crosslinking. Studies on hinoki wood show 20–30% reduction in moisture uptake after treatment with analogous silanes .

| Surface Modification Outcomes | Performance | Source |

|---|---|---|

| Dimensional stability | Improved by 25–40% | |

| Hydrophobicity | Contact angle >100° |

Q. What challenges arise in copolymerizing methacrylate-functional silanes, and how are they mitigated?

- Answer : Incomplete methacrylate conversion (~80%) occurs due to steric hindrance. Adding methylmethacrylate (2 equivalents) as a co-monomer increases radical availability, achieving >95% conversion. Photochemical initiation (UV light) further enhances reactivity .

Methodological Considerations

- Contradiction Analysis : When NMR data conflicts with theoretical predictions (e.g., unexpected splitting), variable-temperature NMR or 2D-COSY resolves dynamic conformational effects .

- Experimental Design : For sol-gel studies, factorial designs optimize catalyst concentration, temperature, and monomer ratios. Response surface methodology (RSM) models epoxy conversion efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.